4-Ethyl-6-(hydroxymethyl)-3-morpholinone
Description
4-Ethyl-6-(hydroxymethyl)-3-morpholinone is a morpholinone derivative characterized by a six-membered lactam ring (morpholinone core) with an ethyl group at position 4 and a hydroxymethyl substituent at position 4. Morpholinones are heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-ethyl-6-(hydroxymethyl)morpholin-3-one |
InChI |
InChI=1S/C7H13NO3/c1-2-8-3-6(4-9)11-5-7(8)10/h6,9H,2-5H2,1H3 |
InChI Key |
VUGUSLKUVVUKHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OCC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(hydroxymethyl)-3-morpholinone can be achieved through several synthetic routes. One common method involves the reaction of ethylamine with formaldehyde and morpholine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as methanol or ethanol, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(hydroxymethyl)-3-morpholinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Ethyl-6-(carboxymethyl)-3-morpholinone.
Reduction: 4-Ethyl-6-(hydroxymethyl)-3-morpholinol.
Substitution: 4-Alkyl-6-(hydroxymethyl)-3-morpholinone or 4-Aryl-6-(hydroxymethyl)-3-morpholinone.
Scientific Research Applications
4-Ethyl-6-(hydroxymethyl)-3-morpholinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(hydroxymethyl)-3-morpholinone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Morpholinone Derivatives
*Estimated based on morpholinone core (C4H7NO2) + substituents.
Key Observations:
- Hydroxymethyl Group: In this compound, this group enhances solubility and reactivity, analogous to hydroxymethyl phenol in PF resins, which forms covalent bonds with wood hydroxyls .
- Ethyl vs. Halogenated Groups : The ethyl substituent provides moderate steric bulk without strong electron-withdrawing effects, contrasting with trifluoromethyl (electron-withdrawing) or dichloromethyl (electrophilic) groups in analogs .
Physicochemical and Functional Properties
- Solubility: The hydroxymethyl group in this compound improves water solubility compared to halogenated analogs (e.g., dichloromethyl derivatives), which are more lipophilic .
- Reactivity : Hydroxymethyl groups participate in condensation reactions (e.g., with wood hydroxyls ), whereas trifluoromethyl groups enhance metabolic stability in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
